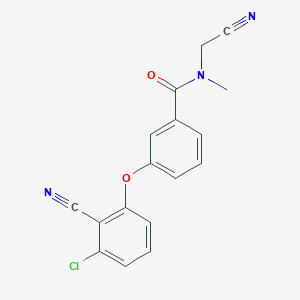

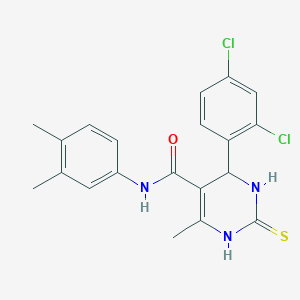

![molecular formula C18H19N3O5 B2667992 Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034231-75-7](/img/structure/B2667992.png)

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and synthetic organic chemistry . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe . In another study, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives similar to Benzo[d][1,3]dioxol-5-yl compounds have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and found them to exhibit variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mandala et al. (2013) synthesized compounds related to the Benzo[d][1,3]dioxol-5-yl structure, demonstrating significant antibacterial and antifungal activities (Mandala et al., 2013).

Structural and Theoretical Studies

Karthik et al. (2021) conducted a detailed structural study of a compound with a similar structure, which included single crystal X-ray diffraction studies and theoretical calculations. They found that the structure was stable in a specific temperature range and identified reactive sites on the molecular surface (Karthik et al., 2021).

Application in Organic Synthesis

Compounds related to Benzo[d][1,3]dioxol-5-yl have been used in various organic synthesis processes. For example, Adam et al. (1995) described the oxidation of methoxy-substituted benzenes to p-benzoquinones, suggesting the potential use of similar compounds in organic synthesis reactions (Adam et al., 1995). Also, Singh et al. (2017) demonstrated the use of benzoxazoles derivative ligands in the synthesis of diverse benzoxazoles, indicating the versatility of similar compounds in synthesis applications (Singh et al., 2017).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For example, organoselenium compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators . In another study, certain compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemicals with care. For instance, similar compounds may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken .

Orientations Futures

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-13-3-2-8-21(10-13)18(22)12-4-5-14-15(9-12)25-11-24-14/h4-7,9,13H,2-3,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVYESEYDNXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

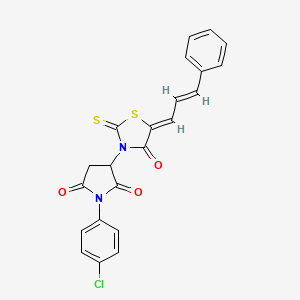

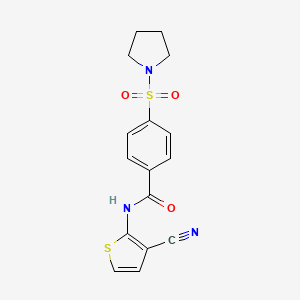

![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)

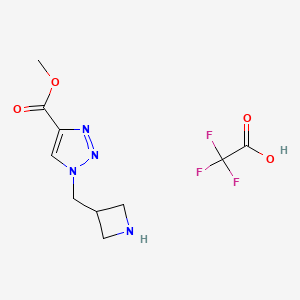

![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)

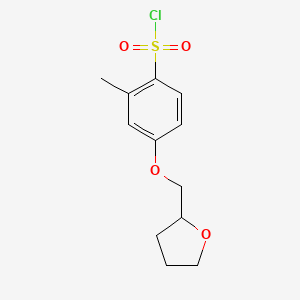

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)

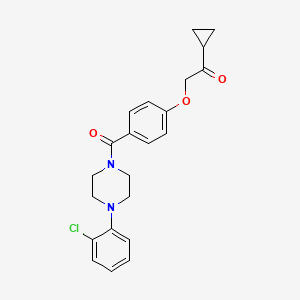

![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)